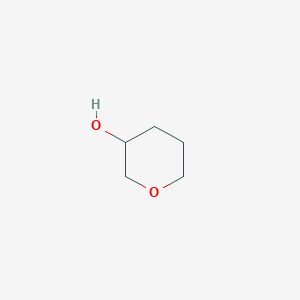

四氢-2H-吡喃-3-醇

描述

Tetrahydro-2H-pyran-3-ol is a chemical compound that belongs to the class of tetrahydropyrans, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. The compound is characterized by the presence of a hydroxyl group at the third position of the 2H-pyran ring.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives has been the subject of various studies. For instance, a one-pot synthesis approach has been reported using a three-component reaction involving aldehydes, malononitrile, and dimedone or hydroxycoumarin, catalyzed by magnetic nanoparticles under ultrasonic irradiation or reflux conditions in water . Another study describes the use of starch solution as a catalyst for the synthesis of similar derivatives, highlighting the use of a non-toxic and biodegradable catalyst . Additionally, a direct and diastereoselective synthesis method has been developed using iron(III) catalyzed SN2'-Prins cyclization tandem process, which allows the creation of multiple stereocenters in a single step .

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran derivatives can be complex, with the potential for multiple substituents and stereocenters. For example, the synthesis of activated 2,3,4,6-tetrasubstituted tetrahydro-2H-pyrans has been achieved, which are easily derivatizable for generating multifunctionalized complex molecules . Single crystal X-ray analysis has been used to confirm the structure of certain tetrahydrobenzo[b]pyran derivatives, providing conclusive structural information .

Chemical Reactions Analysis

Tetrahydro-2H-pyran derivatives can undergo various chemical reactions due to their polyfunctional nature. For instance, difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds have been shown to react with nucleophiles to give access to various polysubstituted [6,6]-ring fused systems . Moreover, a novel cascade strategy has been developed for the synthesis of tetrahydrospiro[chroman-2,4'-pyran] derivatives, which proceeds in a highly stereoselective manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-pyran derivatives can vary depending on the substituents and the reaction conditions used during synthesis. The use of environmentally benign procedures, operational simplicity, and excellent yields are notable advantages of some synthetic methods . The use of mild and neutral catalysts like tetra-methyl ammonium hydroxide has been reported, which simplifies the work-up procedure and provides high to excellent yields . Additionally, the use of silica gel-supported polyphosphoric acid as a catalyst has been described, which offers a simple procedure, short reaction time, and the absence of volatile and hazardous organic solvents .

科学研究应用

有机化学中的教育应用

在教育环境中,特别是在本科有机实验室中,已经开始使用四氢-2H-吡喃-3-醇。一项研究详细介绍了利用Montmorillonite K10黏土催化反应合成相关化合物四氢-2-(4-硝基苯基)-4-苯基-2H-吡喃的方法,突出了有机合成中环保的方法。这种方法为学生提供了宝贵的学习经验,让他们接触到多组分反应和绿色化学原则 (Dintzner et al., 2012)。

合成化学和材料科学

在合成化学中,这种化合物对于创造复杂分子结构的新策略至关重要。例如,一个研究团队开发了一种合成融合四氢呋喃[3,2-c]吡喃[2,3-b]色素衍生物的方法,通过缩合过程展示了该化合物在构建多环骨架中的作用。这些骨架是许多天然产物中的重要组成部分,突显了该化合物在合成有机化学中的重要性 (Someswarao et al., 2018)。

生物催化应用

在生物催化中,该化合物作为手性辅助剂在有机金属化合物的不对称加成中起到前体作用。研究表明,可以利用生物催化光学分辨法制备该化合物,突出了脂肪酶催化反应的效率和对映选择性。这项研究强调了该化合物在生产手性中间体用于复杂有机合成中的实用性 (Sugai et al., 1996)。

安全和危害

未来方向

属性

IUPAC Name |

oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDLTOUYJMTTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482680 | |

| Record name | tetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetrahydro-2H-pyran-3-ol | |

CAS RN |

19752-84-2 | |

| Record name | tetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

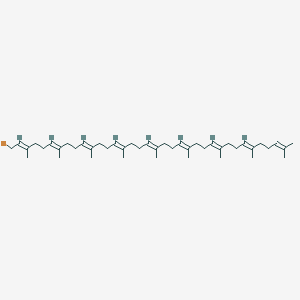

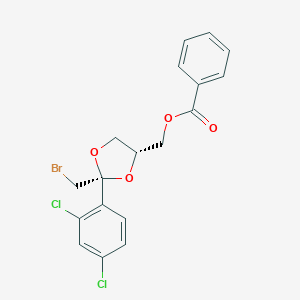

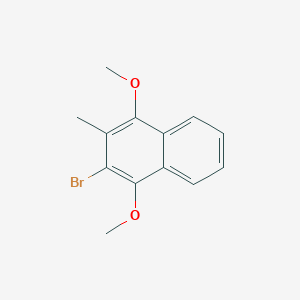

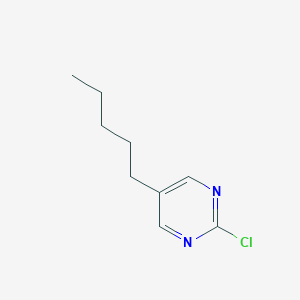

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)